molecular formula C14H18O6 B1402696 Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate CAS No. 1393845-71-0

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate

Cat. No.: B1402696
CAS No.: 1393845-71-0
M. Wt: 282.29 g/mol
InChI Key: ZFYDFGZRVSBRCC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . This compound is known for its unique structural features, which include a tert-butyl group, two methoxy groups, and a formyl group attached to a phenyl carbonate backbone. It is used in various scientific research applications due to its reactivity and functional properties.

Scientific Research Applications

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is utilized in several scientific research fields, including:

Safety and Hazards

The safety information available indicates that the compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate”. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-formyl-2,6-dimethoxyphenol+tert-butyl chloroformatetert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate\text{4-formyl-2,6-dimethoxyphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-formyl-2,6-dimethoxyphenol+tert-butyl chloroformate→tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Tert-butyl 4-carboxy-2,6-dimethoxyphenyl carbonate

    Reduction: Tert-butyl 4-hydroxymethyl-2,6-dimethoxyphenyl carbonate

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl (4-formyl-2,6-dimethoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDFGZRVSBRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163008
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-71-0
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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